6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol
Description
Properties
Molecular Formula |
C6H3BrClF2NO |
|---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
6-bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-2(8)1-3(12)4(11-5)6(9)10/h1,6,12H |
InChI Key |
QZCBGPCEFMODJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method involves the use of halogenation reactions where bromine and chlorine are introduced to the pyridine ring under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms at positions 6 and 5, respectively, are primary sites for nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effects of the difluoromethyl group, which activates the pyridine ring toward nucleophilic attack.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Bromine Substitution | NaOH (aqueous, 80°C) | 6-Hydroxy-5-chloro-2-(difluoromethyl)pyridin-3-ol | Bromine replaced by hydroxyl group. |
| Chlorine Substitution | NH₃ (ammonolysis, 100°C) | 6-Bromo-5-amino-2-(difluoromethyl)pyridin-3-ol | Regioselective replacement of chlorine. |
Oxidation and Reduction
The hydroxyl group at position 3 and the difluoromethyl group at position 2 undergo redox transformations:
Oxidation
-
Hydroxyl Group Oxidation :
Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, yielding 6-bromo-5-chloro-2-(difluoromethyl)pyridin-3-one. -
Difluoromethyl Oxidation :
Strong oxidants like CrO₃ transform the difluoromethyl group (-CF₂H) into a carboxylate (-COO⁻).
Reduction
-
Halogen Reduction :
Catalytic hydrogenation (H₂/Pd-C) removes bromine or chlorine substituents, producing dehalogenated derivatives.
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its bromine atom for bond-forming processes:
| Coupling Type | Catalyst/Base | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl amines | 60–70% |
Hydroxylation Patterns in Analogous Systems
Data from microbial hydroxylation studies of similar pyridine derivatives (Table 1) highlight the influence of substituents on reactivity :
Table 1 : Hydroxylation of halogenated pyridin-2-amines by Burkholderia sp. MAK1
| Substrate | Product | Conversion (%) |
|---|---|---|
| 3-Chloropyridin-2-amine | 6-Amino-5-chloro-pyridin-3-ol | 88 |
| 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | 96 |
| 6-Chloropyridin-2-amine | 6-Amino-2-chloropyridin-3-ol | 89 |
These results suggest that chlorine substituents direct hydroxylation to specific positions on the pyridine ring, a pattern that may extend to 6-bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol in analogous systems .
Mechanistic Considerations
-
Electrophilic Aromatic Substitution : The electron-deficient pyridine ring directs incoming electrophiles to meta/para positions relative to existing substituents.
-
Radical Pathways : The difluoromethyl group can stabilize radical intermediates, enabling reactions under photochemical conditions.
Scientific Research Applications
Chemistry
6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol serves as a valuable building block in organic synthesis. Its unique substituents facilitate:
- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various chemical reactions, including substitution and coupling reactions.
- Development of New Materials : The compound's properties make it suitable for the design of novel materials with specific functionalities.
Biology
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition Studies : It acts as a probe to investigate enzyme mechanisms, potentially leading to the development of new inhibitors for therapeutic applications.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties, particularly against bacterial pathogens like Chlamydia trachomatis.
Medicine
The compound's pharmacological potential is being explored in medicinal chemistry:
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases.
- Therapeutic Applications : Ongoing research focuses on its ability to modulate biochemical pathways relevant to disease treatment.
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
-
Antichlamydial Activity Study :
- A study evaluated the efficacy of various pyridine derivatives against C. trachomatis. Results indicated that compounds with difluoromethyl substituents exhibited enhanced activity compared to non-fluorinated analogs, suggesting the importance of this functional group in drug design.
-
Enzyme Interaction Studies :
- Research demonstrated that this compound could effectively bind to target enzymes, altering their activity. This property is crucial for developing therapeutic agents aimed at metabolic disorders.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, making it a valuable moiety in drug design. The bromine and chlorine atoms can also influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Pyridin-3-ol Derivatives
Halogen Position and Electronic Effects :
- Bromine at position 6 (target compound) vs. position 5 (5-Bromo-6-fluoropyridin-3-ol): Bromine’s bulky size and electron-withdrawing nature may sterically hinder interactions at position 6, while fluorine’s electronegativity at position 6 (in the fluoro analog) enhances dipole moments .
- Chlorine at position 5 (target) vs. position 2 (6-Bromo-2-chloropyridin-3-ol): Chlorine’s inductive effect at position 5 may increase the acidity of the hydroxyl group compared to position 2 .
- Fluorinated Alkyl Chains: The difluoromethyl group (CF₂H) at position 2 (target) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. In contrast, 6-(Difluoromethyl)pyridin-3-ol lacks halogenation at positions 5 and 6, reducing steric bulk .
Physicochemical Properties
Table 2: Physicochemical Properties
- Hydroxyl Group Influence : The hydroxyl group at position 3 increases water solubility in polar solvents compared to sulfonyl chloride derivatives (e.g., 5-Bromo-6-chloropyridine-3-sulfonyl chloride) .
Biological Activity
6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol is a pyridine derivative that has attracted attention due to its potential biological activities. This compound, characterized by its unique halogenated and difluoromethyl substituents, may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of halogens (bromine and chlorine), which are known to enhance biological activity in many compounds. The difluoromethyl group is also significant, as it can influence lipophilicity and bioavailability.
Antimicrobial Activity
Research has shown that pyridine derivatives can possess antimicrobial properties. For instance, studies have indicated that compounds similar to this compound display significant activity against various bacterial strains. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyridine structure can enhance antibacterial potency .
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly as a neonicotinoid analogue. In studies assessing its efficacy against pests like the green peach aphid (Myzus persicae), it was found to have a pI50 value of 5.3, indicating moderate activity compared to established neonicotinoids like Imidacloprid (pI50 = 9.1) and Thiacloprid (pI50 = 9.2) . The results suggest that while it is less potent than these leading compounds, it still shows promise as an insecticide.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyridine derivatives. Key findings include:
| Compound | LogP Value | pI50 Value | Activity in vivo (g a.i. ha⁻¹) |
|---|---|---|---|
| Imidacloprid | 0.6 | 9.1 | 0.16 |
| Thiacloprid | 1.6 | 9.2 | 0.8 |
| This compound | Not specified | 5.3 | 100 |
This table illustrates how variations in chemical structure can lead to significant differences in biological activity.
Study on Antimicrobial Properties
A study conducted on various pyridine derivatives, including those structurally similar to our compound, demonstrated their potential as effective antimicrobial agents. The research utilized standard bacterial strains and compared the efficacy of several derivatives, highlighting the importance of halogen substitutions in enhancing activity .
Study on Insecticidal Efficacy
In another investigation focusing on insecticidal properties, the compound was tested alongside other neonicotinoids against aphid populations. Results showed that while it was less effective than Imidacloprid, its performance indicated potential for agricultural applications when optimized further .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol?
- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A plausible route includes:
Halogenation : Bromination at the 6-position and chlorination at the 5-position using halogenating agents (e.g., NBS for bromination, SOCl₂ for chlorination). Regioselectivity can be controlled via directing groups or steric effects.
Difluoromethylation : Introduce the difluoromethyl group at the 2-position using reagents like CHF₂Cl or (CHF₂)₂O under catalysis (e.g., CuI) in polar aprotic solvents like DMSO .
Hydroxylation : Oxidative or hydrolytic methods to install the 3-hydroxy group, ensuring compatibility with existing substituents.
- Key Considerations : Monitor reaction temperatures to avoid dehalogenation and use protecting groups (e.g., silyl ethers) for sensitive hydroxyl groups during synthesis .
Q. How can the purity and identity of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect a downfield shift for the hydroxyl proton (~12-14 ppm) due to hydrogen bonding. The difluoromethyl group (-CF₂H) shows a characteristic triplet (J ≈ 56 Hz) near 6.0 ppm.
- ¹⁹F NMR : Two distinct peaks for the difluoromethyl group (δ ≈ -110 to -120 ppm) .
- LC-MS : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br and Cl contribute distinct peaks).
- FT-IR : Hydroxyl stretching (~3200 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .
Q. What are the key stability considerations when storing this compound?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the difluoromethyl group. Use amber vials to avoid photodegradation.
- Compatibility : Avoid contact with strong bases or oxidizing agents, which may displace halogens or degrade the hydroxyl group.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of bromo and chloro substituents on the pyridine ring?
- Methodological Answer :
- Directing Groups : Use a temporary directing group (e.g., -NO₂) at the 3-position to guide halogenation to the 5- and 6-positions. Subsequent reduction removes the directing group .
- Metal-Mediated Reactions : Employ Pd-catalyzed C-H activation for selective bromination/chlorination. For example, Pd(OAc)₂ with N-chlorosuccinimide (NCS) selectively chlorinates electron-rich positions .
- Computational Modeling : DFT calculations predict charge distribution on the pyridine ring to optimize reaction conditions for desired regioselectivity .
Q. What strategies are effective in resolving contradictory data between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Simulate solvent interactions (e.g., DMSO-d₆) using software like Gaussian or ACD/Labs to refine theoretical shifts.
- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) by variable-temperature NMR.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous assignments (e.g., distinguishing adjacent Br/Cl substituents) .
Q. How does the electronic effect of the difluoromethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Nature : The -CF₂H group reduces electron density at the 2-position, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Steric Effects : The difluoromethyl group’s compact size minimizes steric hindrance compared to -CF₃, enabling efficient coupling at the 4-position.
- Case Study : Compare reaction yields with analogs (e.g., -CH₃ vs. -CF₂H) to quantify electronic effects. Data from trifluoromethyl analogs suggest a 15-20% increase in reactivity for -CF₂H .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
